Antimalarial Agent 16 Exhibits 2.0 nM IC50 Against Plasmodium falciparum: A 20-Fold Potency Advantage Over Antimalarial Agent 41
Antimalarial agent 16 (Compound 4h) demonstrates significantly greater in vitro potency against Plasmodium falciparum compared to Antimalarial agent 41 (Compound 17). Antimalarial agent 16 inhibits P. falciparum growth with an IC50 of 2.0 nM [1], whereas Antimalarial agent 41 exhibits IC50 values of 40 nM against the NF54 strain and 76 nM against the K1 strain [2]. This represents a 20-fold to 38-fold potency differential, underscoring that Antimalarial agent 16 is substantially more effective at inhibiting parasite growth in vitro.
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | 2.0 nM |
| Comparator Or Baseline | Antimalarial agent 41 (Compound 17): 40 nM (NF54 strain), 76 nM (K1 strain) |
| Quantified Difference | 20-fold (vs NF54) to 38-fold (vs K1) greater potency for Antimalarial agent 16 |
| Conditions | P. falciparum growth inhibition assay; strain for Antimalarial agent 16 not explicitly specified in the Cho et al. 2022 abstract, but the phenotypic screen likely employed a standard laboratory strain. |
Why This Matters
Higher potency enables lower dosing requirements, potentially reducing off-target effects and cost-per-experiment in research settings.
- [1] Cho N, et al. New antimalarials identified by a cell-based phenotypic approach: Structure-activity relationships of 2,3,4,9-tetrahydro-1H-β-carboline derivatives possessing a 2-((coumarin-5-yl)oxy)alkanoyl moiety. Bioorg Med Chem. 2022;66:116830. View Source
- [2] Antimalarial agent 41 Product Information. InvivoChem. CAS: N/A. View Source
